2-Hydroxy-14-methylpentadecanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
29004-80-6 |
|---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
2-hydroxy-14-methylpentadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(17)16(18)19/h14-15,17H,3-13H2,1-2H3,(H,18,19) |
InChI Key |
RZHOIKRKYSDMSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
Occurrence and Natural Abundance of 2 Hydroxy 14 Methylpentadecanoic Acid
Microbial Sources and Distribution
The occurrence of 2-Hydroxy-14-methylpentadecanoic acid and structurally similar molecules is primarily documented in the bacterial domain. These compounds are often constituents of cell membrane lipids, where they can influence membrane fluidity and other biophysical properties.
Fungal and Archaeal Presence
The occurrence of this compound extends beyond the bacterial domain, though its presence is less defined.
Fungi are known to produce a variety of hydroxy long-chain fatty acids, including those with hydroxyl groups at the 2-position. These are often generated through the activity of enzymes such as cytochrome P-450 monooxygenases. The synthesis of 2-hydroxy fatty acids is a step in the formation of certain sphingolipids in fungi, such as inositol (B14025) phosphorylceramide in Saccharomyces cerevisiae. While the capability to produce 2-hydroxy fatty acids is established in fungi, the presence of iso- or anteiso-branched forms like this compound is not commonly reported. Fungal fatty acid profiles are typically dominated by straight-chain saturated and unsaturated fatty acids.
In the domain of Archaea, the presence of this compound is highly improbable due to fundamental differences in their cell membrane lipid composition. Archaeal membranes are characterized by isoprenoid hydrocarbon chains linked to glycerol (B35011) via ether bonds, in contrast to the ester-linked fatty acids found in bacteria and eukaryotes. While some archaea are capable of de novo fatty acid synthesis, their primary membrane lipids are not fatty acid-based. Therefore, the incorporation of a compound like this compound into their membranes is not a feature of archaeal biochemistry.
Marine Microorganisms as Producers of Related Bioactive Metabolites
Marine microorganisms are a rich and relatively untapped source of novel bioactive secondary metabolites, including a variety of unique fatty acids. uri.eduuri.edu These compounds are often produced as part of the organism's adaptation to extreme environments or as defense mechanisms. nih.govnih.gov While this compound itself is not extensively documented, closely related branched-chain hydroxy fatty acids have been isolated from marine bacteria.
For instance, two strains of Muricauda ruestringensis, isolated from geothermal intertidal pools, were found to produce a series of bioactive alpha- and beta-hydroxy acid derivatives. strath.ac.uk Among these was 2-hydroxy-14-methylhexadecanoic acid, a compound with a similar branched structure but one carbon longer. strath.ac.uk In another example, a re-examination of the cellular fatty acids of the gliding marine bacterium Aureispira marina revealed that 2-hydroxy-15-methyl-hexadecanoic acid (2-OH-iso-C17:0) is a major component. researchgate.netnih.gov These findings highlight that marine bacteria are a significant source of hydroxylated, branched-chain fatty acids.
| Compound | Producing Organism | Source Environment |
|---|---|---|
| 2-hydroxy-14-methylhexadecanoic acid | Muricauda ruestringensis (Bacteria) | Geothermal Intertidal Pool strath.ac.uk |
| 2-hydroxy-15-methyl-hexadecanoic acid | Aureispira marina (Bacteria) | Marine Coastline researchgate.netnih.gov |
| 3-hydroxy-13-methyltetradecanoic acid | Muricauda ruestringensis (Bacteria) | Geothermal Intertidal Pool strath.ac.uk |
Eukaryotic Organismal Distribution
The occurrence of this compound and its analogs in eukaryotes is limited to specific taxa and tissues, where they contribute to the unique lipid composition required for specialized functions.
Plant Kingdom Occurrence (e.g., seed oils, related compounds)
Branched-chain fatty acids are generally considered unusual in the plant kingdom, where the major fatty acids are typically straight-chain C16 and C18 molecules. aocs.org However, there are notable exceptions. The non-hydroxylated analog, 14-methylhexadecanoic acid, has been identified in the seed oils of the Pinaceae family, including genera such as Pinus, Abies, and Picea. nih.gov Its presence in this family is considered a major exception, as this type of fatty acid is otherwise found almost exclusively in animals and microorganisms. nih.gov The biosynthesis and metabolic role of this compound in plants remain largely unknown. nih.gov The discovery of other unusual fatty acids, such as Nebraskanic acid and Wuhanic acid in the seed oil of Chinese violet cress, further demonstrates that novel fatty acid structures exist in the plant kingdom, though this compound has not been specifically reported. sci.news
Marine Fauna Isolation (e.g., sponges, for related methoxylated derivatives)
Marine sponges are a prolific source of novel fatty acids with unusual structures, including methoxylated derivatives. scielo.br Research on the phospholipid fatty acid composition of the Caribbean sponge Agelas dispar led to the identification of 2-methoxy-14-methylpentadecanoic acid. nih.gov This discovery was significant as it confirmed the natural occurrence of this iso-branched methoxy (B1213986) fatty acid. In the same study, a novel related compound, 2-methoxy-14-methylhexadecanoic acid, was also identified. nih.gov The structures of these compounds were confirmed through total synthesis. nih.gov
Further studies on other Caribbean sponges, such as Callyspongia fallax, have identified additional 2-methoxylated fatty acids, including 2-methoxypentadecanoic acid. acs.org It is often suggested that these unusual fatty acids could originate from symbiotic bacteria living in association with the sponges. acs.orgresearchgate.net
| Compound | Source Organism | Organism Type |
|---|---|---|
| 2-methoxy-14-methylpentadecanoic acid | Agelas dispar | Marine Sponge nih.gov |
| 2-methoxy-14-methylhexadecanoic acid | Agelas dispar | Marine Sponge nih.gov |
| 2-methoxypentadecanoic acid | Callyspongia fallax | Marine Sponge acs.org |
Incorporation into Complex Lipid Structures
The functional significance of 2-hydroxy fatty acids is often realized when they are incorporated into more complex lipid molecules, such as sphingolipids and ceramides (B1148491), where they contribute to membrane structure and signaling.
Sphingolipids and Ceramides
Ceramides are a complex group of lipids that form the backbone of all sphingolipids and play a crucial role in maintaining the skin's water permeability barrier. nih.gov They consist of a sphingoid base linked to a fatty acid, and the structural heterogeneity of these fatty acids—in terms of chain length, saturation, and hydroxylation—is key to their diverse functions. nih.govcosmeticsandtoiletries.com
2-hydroxy fatty acids are specifically incorporated into a subset of mammalian sphingolipids. nih.gov The enzyme fatty acid 2-hydroxylase (FA2H) produces the 2-hydroxy fatty acid, which is then used to synthesize 2-hydroxy-ceramide (hFA-ceramide). nih.gov This hFA-ceramide serves as the precursor for all complex sphingolipids containing a 2-hydroxylated acyl chain. nih.gov
Direct evidence for the incorporation of a related branched-chain hydroxy fatty acid into ceramides comes from the study of the marine bacterium Aureispira marina. This bacterium was found to contain ceramides composed of a sphingosine (B13886) base and 2-hydroxy-15-methyl-hexadecanoic acid, demonstrating that such "unusual" fatty acids are indeed utilized in the biosynthesis of these complex lipids. researchgate.netnih.gov
Natural Waxes and Other Complex Lipids
Natural waxes are complex mixtures of lipids, primarily composed of long-chain fatty acids and alcohols, that serve protective functions in both plants and animals. While the direct isolation of this compound from natural waxes has not been extensively documented, the composition of certain biological waxes suggests their potential as a source.
One notable example is vernix caseosa, the waxy, white substance covering the skin of newborn humans. Vernix caseosa is rich in a diverse array of lipids, including a significant proportion of branched-chain fatty acids and hydroxylated fatty acids. nih.govresearchgate.netplos.org Analysis of vernix caseosa has revealed a complex profile of fatty acids, with chain lengths ranging from 11 to 26 carbons and various branching patterns, including iso and anteiso structures. nih.gov The presence of both 2-hydroxy fatty acids and branched-chain fatty acids in this complex lipid matrix makes it a plausible, albeit unconfirmed, natural source of this compound.
Further research into the detailed composition of vernix caseosa and other natural waxes, such as those found in sheep's wool (lanolin), may elucidate the presence and abundance of this specific hydroxy fatty acid. researchgate.netwoolwaxusa.com
Table 1: General Composition of Vernix Caseosa Lipids
| Lipid Class | Approximate Percentage (%) |
|---|---|
| Wax Esters | 25 |
| Cholesterol Esters | 51 |
| Triacylglycerols | 15-20 |
| Fatty Alcohols | 12-14 |
| Squalene | 17-20 |
| Phospholipids (B1166683) | Present |
| Free Fatty Acids | 15 |
Note: The composition can vary between individuals and gestational age. nih.gov
Phospholipids in Cellular Membranes
Phospholipids are fundamental components of cellular membranes, and their fatty acid composition is crucial for membrane fluidity and function. Evidence for the occurrence of this compound in phospholipids comes primarily from studies on marine organisms, particularly sponges.
Research on the Caribbean sponge Agelas dispar has led to the identification of a closely related compound, 2-methoxy-14-methylpentadecanoic acid, within its phospholipid fatty acid composition. nih.govnih.gov The presence of this methoxy derivative strongly implies the existence of its precursor, this compound, in the same organism. The enzymatic methylation of a hydroxyl group is a known biological modification, suggesting that the 2-hydroxy form is synthesized first and then converted to the 2-methoxy form.
The phospholipid fatty acid profile of Agelas dispar is complex, containing a variety of other unusual fatty acids. The identification of the methoxylated derivative in this sponge highlights the diverse and unique lipid metabolic pathways present in marine invertebrates.
Furthermore, studies on gliding bacteria have identified various iso-branched 2- and 3-hydroxy fatty acids as characteristic lipid constituents. For instance, the bacterium Aureispira marina has been found to contain 2-hydroxy-15-methyl-hexadecanoic acid as a major cellular fatty acid. researchgate.netresearchgate.net This compound is structurally very similar to this compound, differing only by one carbon in the main chain. This finding suggests that bacteria, particularly those in marine environments, are a promising source for discovering and characterizing novel hydroxylated and branched-chain fatty acids within their cellular lipids.
Table 2: Selected Fatty Acids Identified in the Phospholipids of Agelas dispar
| Fatty Acid | Common Name/Abbreviation |
|---|---|
| 2-methoxy-14-methylpentadecanoic acid | - |
| 2-methoxy-14-methylhexadecanoic acid | - |
| 10,13-dimethyltetradecanoic acid | - |
| 3,7,11,15-tetramethylhexadecanoic acid | Phytanic acid |
| 11-methyloctadecanoic acid | - |
Source: Carballeira et al., 2002 nih.gov
Biosynthesis and Metabolic Pathways of 2 Hydroxy 14 Methylpentadecanoic Acid
De Novo Biosynthetic Pathways for Hydroxy Fatty Acids
The synthesis of 2-hydroxy fatty acids is primarily carried out by the enzyme fatty acid 2-hydroxylase (FA2H). mdpi.comnih.gov This enzyme catalyzes the introduction of a hydroxyl group at the C-2 (alpha) position of a pre-existing fatty acid. The reaction is stereospecific, producing the (R)-enantiomer of the 2-hydroxy fatty acid. nih.gov FA2H is an NAD(P)H-dependent enzyme that is crucial for the synthesis of 2-hydroxy fatty acid-containing sphingolipids. nih.gov
The general pathway involves the conversion of a fatty acid to its 2-hydroxy derivative, which is then activated to 2-hydroxyacyl-CoA. This activated form can then be utilized by ceramide synthases for incorporation into sphingolipids. mdpi.comnih.gov Therefore, the de novo synthesis of 2-hydroxy-14-methylpentadecanoic acid begins with the formation of its precursor, 14-methylpentadecanoic acid, which is subsequently hydroxylated by FA2H.
Integration within Branched-Chain Fatty Acid Anabolism
The backbone of this compound is an iso-branched-chain fatty acid. The synthesis of these types of fatty acids is integrated into the general fatty acid anabolic pathways but utilizes specific primers to initiate the process.
The elongation of the carbon chain to form 14-methylpentadecanoic acid is performed by the fatty acid synthase (FAS) complex. mdpi.comnih.gov In eukaryotes like yeast, this complex is a large, multifunctional enzyme system encoded by genes such as FAS1 and FAS2. nih.govnih.gov The FAS system typically uses acetyl-CoA as a primer to produce straight-chain fatty acids. However, to synthesize branched-chain fatty acids, it utilizes a branched short-chain acyl-CoA as a primer. mdpi.comnih.gov
For iso-branched fatty acids like 14-methylpentadecanoic acid, the primer is isovaleryl-CoA. The FAS complex then catalyzes the sequential addition of two-carbon units from malonyl-CoA to this primer through a cycle of condensation, reduction, dehydration, and a second reduction, ultimately producing the long-chain branched fatty acid. wikipedia.orgyoutube.com
The specific branched primers required for branched-chain fatty acid synthesis are derived from the catabolism of branched-chain amino acids (BCAAs). mdpi.com The precursor for 14-methylpentadecanoic acid (an iso-fatty acid) is the amino acid leucine (B10760876). mdpi.com
The metabolic pathway for this conversion is as follows:
Transamination: Leucine is first converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase. mdpi.com
Oxidative Decarboxylation: α-ketoisocaproate is then decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex to form isovaleryl-CoA. mdpi.comnih.gov
This isovaleryl-CoA serves as the starting block for the FAS system, which elongates it to form 14-methylpentadecanoic acid. mdpi.com The availability of leucine and the activity of the BCKD complex are key control points for the flux of precursors into the branched-chain fatty acid synthetic pathway.
| Pathway Step | Precursor | Key Enzyme | Product |
| BCAA Catabolism | Leucine | Branched-chain amino acid aminotransferase | α-Ketoisocaproate |
| BCAA Catabolism | α-Ketoisocaproate | Branched-chain α-keto acid dehydrogenase | Isovaleryl-CoA |
| BCFA Synthesis | Isovaleryl-CoA + Malonyl-CoA | Fatty Acid Synthase (FAS) | 14-methylpentadecanoic acid |
| 2-hFA Synthesis | 14-methylpentadecanoic acid | Fatty Acid 2-Hydroxylase (FA2H) | This compound |
This table outlines the key steps in the biosynthesis of this compound, starting from the amino acid precursor leucine.
Catabolism and Degradation Mechanisms of 2-Hydroxy Fatty Acids
The degradation of 2-hydroxy fatty acids, including branched-chain variants, primarily occurs in peroxisomes through a modified version of alpha-oxidation.
The primary route for the catabolism of 2-hydroxy fatty acids is the peroxisomal alpha-oxidation pathway. mdpi.comnih.govnih.gov This pathway is essential for degrading fatty acids with branches at the β-carbon (like phytanic acid) and is also utilized for straight-chain 2-hydroxy fatty acids. nih.govwikipedia.org
The key steps are:
Activation: The 2-hydroxy fatty acid is first activated to its corresponding acyl-CoA ester (e.g., 2-hydroxy-14-methylpentadecanoyl-CoA). nih.gov
Cleavage: The central step is catalyzed by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1), also known as 2-hydroxyacyl-CoA lyase. portlandpress.comwikipedia.orgnih.gov This enzyme cleaves the bond between the C1 and C2 carbons, releasing formyl-CoA and an aldehyde that is one carbon shorter than the original fatty acid (in this case, 13-methyltetradecanal). physoc.orgpnas.org
Oxidation: The resulting aldehyde is then oxidized to a carboxylic acid by an aldehyde dehydrogenase, which can then enter other metabolic pathways like beta-oxidation. wikipedia.orgbyjus.com The formyl-CoA is typically converted to formate (B1220265) and then to carbon dioxide. nih.gov
This pathway effectively removes the carboxyl carbon and the hydroxylated alpha-carbon, allowing for the further breakdown of the remaining fatty acid chain.
| Enzyme | Cofactor | Substrate | Products | Cellular Location |
| Acyl-CoA Synthetase | CoA, ATP | This compound | 2-Hydroxy-14-methylpentadecanoyl-CoA | Peroxisome |
| 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | Thiamine Pyrophosphate (TPP), Mg2+ | 2-Hydroxy-14-methylpentadecanoyl-CoA | 13-Methyltetradecanal + Formyl-CoA | Peroxisome |
| Aldehyde Dehydrogenase | NAD+ | 13-Methyltetradecanal | 13-Methyltetradecanoic acid | Peroxisome |
This table details the enzymes and products of the peroxisomal alpha-oxidation of 2-hydroxy fatty acids.
While alpha-oxidation is the main degradation pathway for 2-hydroxy fatty acids, other oxidative pathways exist for fatty acids in general. Omega (ω)-oxidation is a minor catabolic pathway that occurs in the endoplasmic reticulum. byjus.com This process involves the hydroxylation of the terminal methyl (ω) carbon of a fatty acid, which is then further oxidized to a dicarboxylic acid. nih.govfrontiersin.org While not the primary route for 2-hydroxy fatty acids, ω-oxidation serves as an alternative degradation mechanism for a variety of fatty acids, particularly when beta-oxidation is impaired. wikipedia.org There is also evidence for anaerobic hydroxylation pathways in certain microorganisms, but peroxisomal alpha-oxidation remains the established pathway in mammals for 2-hydroxy fatty acids. nih.gov
Chiral Biosynthesis and Stereospecificity of Hydroxy Branched-Chain Fatty Acids
The introduction of a hydroxyl group at the C-2 position of 14-methylpentadecanoic acid creates a chiral center, resulting in two possible enantiomers: (R)-2-hydroxy-14-methylpentadecanoic acid and (S)-2-hydroxy-14-methylpentadecanoic acid. The stereochemical outcome of this hydroxylation is determined by the enzymatic machinery of the organism in which it is synthesized.
In mammals, the primary enzyme responsible for the synthesis of 2-hydroxy fatty acids is Fatty Acid 2-Hydroxylase (FA2H). nih.govuniprot.orgnih.gov This enzyme, encoded by the FA2H gene, is an NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum. nih.govnih.gov Extensive research has demonstrated that FA2H exhibits strict stereospecificity, exclusively producing the (R)-enantiomer of 2-hydroxy fatty acids. nih.govuniprot.orgmdpi.com Therefore, it is understood that the biosynthesis of this compound in mammalian cells yields (R)-2-hydroxy-14-methylpentadecanoic acid.
The FA2H enzyme is highly expressed in the brain, where its products, 2-hydroxylated fatty acids, are crucial components of galactosylceramides and sulfatides, major lipids of the myelin sheath. nih.govjneurosci.orgnih.gov While the substrate specificity of FA2H is broad, encompassing a range of fatty acid chain lengths, its activity on branched-chain fatty acids is critical for the diversity of myelin lipids. nih.govnih.gov The presence of a degradation pathway in peroxisomes for 2-hydroxylated branched-chain fatty acids further supports their formation in vivo. nih.gov
In contrast to the stereospecificity observed in mammals, bacterial systems can produce either (R)- or (S)-2-hydroxy fatty acids. Some bacteria utilize cytochrome P450 enzymes for fatty acid hydroxylation, which can result in the formation of the (S)-enantiomer. nih.gov The presence of (S)-2-hydroxy fatty acids in certain biological samples, such as milk and vegetable oils, is often attributed to bacterial origins. nih.gov This highlights a key difference in the metabolic pathways between prokaryotes and eukaryotes in the synthesis of these compounds.
The general reaction for the FA2H-catalyzed hydroxylation is as follows: Fatty Acid + O₂ + NAD(P)H + H⁺ → (R)-2-Hydroxy Fatty Acid + H₂O + NAD(P)⁺
Table 1: Key Enzymes in the Chiral Biosynthesis of 2-Hydroxy Fatty Acids
| Enzyme | Organism | Substrate (Example) | Product Stereochemistry | Cellular Location |
|---|---|---|---|---|
| Fatty Acid 2-Hydroxylase (FA2H) | Mammals | 14-methylpentadecanoic acid | (R) | Endoplasmic Reticulum |
The subsequent metabolic fate of this compound involves its incorporation into complex lipids, primarily sphingolipids. The (R)-enantiomer is activated to its CoA-thioester, (R)-2-hydroxy-14-methylpentadecanoyl-CoA, which is then utilized by ceramide synthases to acylate a sphingoid base, forming a 2-hydroxy-ceramide. This ceramide can be further metabolized to form more complex sphingolipids like 2-hydroxy-galactosylceramide, a key component of myelin. jneurosci.orgnih.gov
Table 2: Stereospecificity of 2-Hydroxy Fatty Acid Biosynthesis
| Source Organism | Predominant Enantiomer | Enzymatic Pathway |
|---|---|---|
| Mammals | (R) | Fatty Acid 2-Hydroxylase (FA2H) |
Biological Roles and Physiological Functions
Contribution to Biological Membrane Architecture and Dynamics
The structure of 2-Hydroxy-14-methylpentadecanoic acid directly influences the architecture and dynamic properties of biological membranes into which it is incorporated. Its effects are primarily driven by the steric and chemical properties of its hydroxyl group and terminal methyl branch.
Modulation of Membrane Fluidity and Phase Transitions
Both the hydroxylation at the C-2 position and the methyl branch at the C-14 position contribute to increased membrane fluidity by disrupting the orderly, tight packing of fatty acyl chains that is characteristic of membranes rich in straight-chain saturated fatty acids.
The methyl branch creates a steric hindrance that prevents adjacent lipid chains from aligning closely, thereby lowering the van der Waals interactions between them. This disruption increases the fluidity of the bilayer, a mechanism analogous to the effect of unsaturated fatty acids in the membranes of higher organisms. nih.gov In many microorganisms, particularly bacteria, BCFAs are a primary strategy for maintaining membrane fluidity and function, especially at low temperatures. creative-proteomics.comnih.gov The food-borne pathogen Listeria monocytogenes, for instance, has a fatty acid profile dominated by BCFAs, which is crucial for its adaptation to cold environments. nih.gov Atomistic simulations have provided quantitative support for this role, showing that as the concentration of straight-chain fatty acids increases relative to branched-chain fatty acids, membranes become thicker, more ordered, and significantly less fluid. nih.gov
Similarly, the presence of a hydroxyl group near the polar head of the fatty acid introduces a bulky, polar feature that further disrupts the crystalline packing of the lipid tails. Studies on various 2-OHFAs have shown they tend to decrease the gel-to-fluid phase transition temperature (Tm) of phospholipid bilayers. laminarpharma.com This fluidifying effect is a general characteristic of 2-OHFAs, which contribute to a less ordered state in the membrane's hydrophobic core. laminarpharma.com
Table 1: Comparative Effects of Fatty Acid Modifications on Membrane Properties
| Fatty Acid Feature | Effect on Acyl Chain Packing | Effect on Membrane Fluidity | Example Mechanism |
|---|---|---|---|
| Straight-Chain Saturated | High (tightly packed) | Decreases | Allows for strong van der Waals forces between chains. |
| Unsaturated (cis-double bond) | Low (loosely packed) | Increases | Introduces a "kink" in the acyl chain, preventing close alignment. |
| Branched-Chain (e.g., 14-methyl) | Low (loosely packed) | Increases | Steric hindrance from the methyl group disrupts packing. nih.govnih.gov |
| α-Hydroxylated (2-hydroxy) | Low (loosely packed) | Increases | The polar hydroxyl group near the head group disrupts the hydrophobic core's order. laminarpharma.com |
Interactions with Lipid Bilayers and Conformational Effects
When incorporated into a lipid bilayer, this compound alters the lateral organization and conformation of the membrane. The hydroxyl group, being capable of forming hydrogen bonds, can interact with the polar head groups of phospholipids (B1166683), cholesterol, or water molecules at the membrane interface. This interaction can lead to an increased thickness of the water layer at the membrane surface, contributing to greater fluidity. nih.gov
Furthermore, 2-OHFAs have been shown to induce phase separation within membranes, creating distinct lipid domains. nih.gov For example, studies using 2-hydroxyoleic acid (2OHOA) demonstrated its tendency to segregate into liquid-disordered (non-raft) domains that are rich in sphingomyelin (B164518) and 2OHOA, while excluding cholesterol into separate liquid-ordered (raft) domains. nih.gov This capacity to affect the lateral organization of lipids suggests that this compound could play a role in modulating the formation and stability of membrane microdomains, which are critical for organizing signaling proteins and other cellular functions.
Involvement in Intercellular Signaling and Communication Pathways
While fatty acids are increasingly recognized for their roles as signaling molecules, the specific involvement of this compound in intercellular communication pathways is not yet well-elucidated. nih.govnih.gov However, the activities of structurally related lipids provide a basis for its potential functions.
Fatty acids and their derivatives are crucial for a variety of signaling processes. nih.gov For instance, palmitic acid, the unbranched and non-hydroxylated C16:0 counterpart, is known to function as an intracellular signaling molecule that can regulate numerous molecular pathways involved in metabolic diseases and cancer. nih.gov Other fatty acids, such as palmitoleic acid (16:1n-7), act as "lipokines," which are lipid hormones that can communicate between tissues to regulate systemic metabolism and inflammation. mdpi.com Given this precedent, it is plausible that this compound or its metabolites could function as signaling molecules, though specific targets and pathways remain to be identified. Its unique structure could confer specificity for particular receptors or enzymes involved in signal transduction.
Ecological and Environmental Significance
The presence of this compound and related compounds in various organisms highlights their importance in adaptation to specific ecological niches and in mediating interactions between organisms.
Roles in Microbial Adaptation and Survival
In the microbial world, both BCFAs and 2-OHFAs are important for survival and adaptation. BCFAs are essential components of the cell membranes of many bacteria, including species of Bacillus and Staphylococcus, where they are critical for maintaining membrane fluidity and viability. creative-proteomics.comnih.gov The ability to synthesize BCFAs allows these microbes to thrive in diverse environments, including those with fluctuating temperatures. bohrium.com
The presence of 2-hydroxy branched-chain fatty acids has been confirmed in certain marine bacteria. For example, 2-hydroxy-15-methyl-hexadecanoic acid (a related 2-OH-BCFA) was identified as a major cellular fatty acid in the gliding marine bacterium Aureispira marina, where it is a constituent of ceramides (B1148491). researchgate.net This indicates a specialized structural role for these lipids in the membranes of microbes adapted to specific marine environments. Hydroxy fatty acids are produced by a wide range of microorganisms, including bacteria, yeasts, and fungi, through various enzymatic pathways, suggesting their broad importance in microbial physiology. nih.govnih.gov
Table 2: Occurrence of this compound and Related Compounds in Nature
| Compound | Organism | Significance/Context |
|---|---|---|
| 2-Methoxy-14-methylpentadecanoic acid | Caribbean Sponge (Agelas dispar) | Identified as a phospholipid fatty acid; sponges produce bioactive compounds often for chemical defense. nih.gov |
| 2-Hydroxy-15-methyl-hexadecanoic acid | Marine Bacterium (Aureispira marina) | Found as a major component of cellular ceramides, indicating a key structural role in the bacterial membrane. researchgate.net |
| Branched-Chain Fatty Acids (General) | Bacteria (Bacillus subtilis, Staphylococcus aureus) | Essential for maintaining membrane fluidity and viability. creative-proteomics.comnih.gov |
Defensive Mechanisms in Organisms
Fatty acids and their derivatives often possess antimicrobial properties and can serve as defensive chemicals. While the direct defensive role of this compound has not been specified, a closely related compound, 2-methoxy-14-methylpentadecanoic acid, was identified in the phospholipids of the Caribbean sponge Agelas dispar. nih.gov Marine sponges are known to produce a vast arsenal (B13267) of bioactive lipids, many of which are believed to function in deterring predators, preventing biofouling, or combating microbial pathogens.
In a broader context, fatty acids can act as antimicrobial agents by disrupting the cell membranes of pathogenic microbes. japsonline.com Furthermore, the type of fatty acid synthesized by a pathogen can influence its interaction with a host. In Staphylococcus aureus, the balance between synthesizing its own BCFAs and incorporating host-derived fatty acids can calibrate the host's innate immune response, suggesting a sophisticated role for bacterial fatty acid composition in immune evasion or modulation. nih.gov
Identification as Potential Biomarkers in Research Models
The investigation of novel endogenous metabolites as potential biomarkers is a crucial area of biomedical research, offering insights into the physiological and pathological states of an organism. While direct research on this compound as a specific biomarker is limited, its structural characteristics as a 2-hydroxy branched-chain fatty acid place it within a class of molecules that have garnered significant interest in the field of metabolomics. The identification of such compounds in biological samples is increasingly being explored for its potential to serve as an indicator of various metabolic conditions.
Application in Metabolomic Profiling for Biological State Indicators
Metabolomic profiling represents a powerful analytical approach to identify and quantify the complete set of small-molecule metabolites within a biological system. This methodology is extensively applied to discover novel biomarkers indicative of health status, disease progression, and response to therapeutic interventions. Within this context, the detection and quantification of specific fatty acids, including 2-hydroxy branched-chain fatty acids like this compound, can provide a detailed snapshot of metabolic activity.
The rationale for investigating this compound as a potential biomarker stems from the established roles of similar molecules in various biological processes and disease states. For instance, 2-hydroxyisocaproic acid, a metabolite derived from the branched-chain amino acid leucine (B10760876), has been identified as a biomarker for certain inborn errors of metabolism, such as Maple Syrup Urine Disease. rupahealth.comhealthmatters.io Its elevated levels can also be indicative of oxidative stress. healthmatters.io This precedent suggests that other 2-hydroxy branched-chain fatty acids may also have diagnostic or prognostic value.
The identification of this compound in a research setting would typically involve advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These methods allow for the separation, detection, and quantification of individual metabolites from complex biological matrices like plasma, urine, or tissue extracts.
Hypothetical Research Findings:
To illustrate how this compound might be evaluated as a biomarker, consider a hypothetical metabolomic study comparing a cohort of healthy individuals with a group exhibiting a specific metabolic disorder.
Table 1: Hypothetical Plasma Concentrations of this compound in a Research Cohort
| Group | N | Mean Concentration (µg/mL) | Standard Deviation | p-value |
| Control | 50 | 0.15 | 0.05 | <0.01 |
| Metabolic Disorder X | 50 | 0.45 | 0.12 |
In this hypothetical scenario, the significantly elevated plasma concentration of this compound in the "Metabolic Disorder X" group would suggest its potential as a biological state indicator for this condition. Further research would then be required to validate this finding in larger and more diverse populations and to elucidate the underlying biochemical pathways leading to its accumulation.
The broader class of fatty acid esters of hydroxy fatty acids (FAHFAs) is also under investigation as potential diagnostic biomarkers for various conditions, including obesity-related diseases and cancer. nih.govmdpi.com This growing body of research underscores the importance of exploring individual hydroxy fatty acids, such as this compound, for their unique biomarker potential.
Detailed Research Findings from Related Compounds:
While specific data for this compound is not available, studies on related 2-hydroxy fatty acids provide a framework for its potential application. For example, a study on lactic acid bacteria identified the production of 2-hydroxyisocaproic acid, suggesting its potential as an indicator of specific microbial fermentation processes. nih.gov
Table 2: Research Findings on a Related Biomarker (2-Hydroxyisocaproic Acid)
| Study Focus | Research Model | Key Finding | Potential Implication |
| Metabolic Disorders | Human Urine Samples | Significantly elevated levels in patients with Maple Syrup Urine Disease. healthmatters.io | Diagnostic marker for a specific inborn error of metabolism. |
| Oxidative Stress | In vitro cell cultures | Increased production under conditions of induced oxidative stress. | Indicator of cellular stress and damage. |
| Microbial Metabolism | Lactic Acid Bacteria Cultures | Production by specific bacterial strains during fermentation. nih.gov | Marker for specific gut microbiota activity or food fermentation processes. |
These findings for a structurally similar compound highlight the diverse potential applications of 2-hydroxy branched-chain fatty acids as biomarkers. Future metabolomic studies that include the comprehensive profiling of a wide range of fatty acids may reveal the specific biological contexts in which this compound serves as a valuable biological state indicator.
Chemical Synthesis and Derivatization Strategies
Total Synthesis of 2-Hydroxy-14-methylpentadecanoic Acid
The total synthesis of this compound, a branched-chain alpha-hydroxy fatty acid, requires precise control over the introduction of the hydroxyl group at the C-2 position (the α-carbon) of the 14-methylpentadecanoic acid backbone.
Achieving stereoselectivity in the synthesis of 2-hydroxy fatty acids is critical, as the C-2 position is a chiral center. Biocatalytic approaches have shown significant promise in this regard. Enzymes such as fatty acid 2-hydroxylases (FA2H) and certain cytochrome P450s are capable of stereospecific hydroxylation.
Enzymatic Hydroxylation : Studies on fatty acid 2-hydroxylase (FA2H) have demonstrated its stereospecificity for producing (R)-enantiomers of 2-hydroxy fatty acids. nih.gov Conversely, bacterial peroxygenases from the CYP152 family, such as P450Spα, can hydroxylate fatty acids at the α-position to yield optically pure or enriched (S)-enantiomers. rsc.org These enzymatic systems offer a direct route to chiral α-hydroxy acids from the corresponding non-hydroxylated fatty acid. While not specifically documented for 14-methylpentadecanoic acid, these methods represent the current state-of-the-art for stereoselective α-hydroxylation.
The selective functionalization of a saturated fatty acid chain is a significant chemical challenge. Traditional chemical methods often lack the desired selectivity and require harsh reaction conditions. rsc.org
Chemical Methods : Classical chemical approaches to functionalize the C-H bonds of a fatty acid are typically non-selective, leading to a mixture of positional isomers and racemic products when a chiral center is formed. rsc.org
Biocatalytic Challenges : While enzymatic hydroxylation is highly selective, it presents its own set of challenges. Peroxygenases, for instance, rely on hydrogen peroxide, which can cause enzyme inactivation at higher concentrations. rsc.org A further complication is the potential for over-oxidation of the target 2-hydroxy acid to the corresponding α-keto acid, which can then undergo decarboxylation. rsc.org Developing robust enzymatic systems that can operate efficiently at preparative scales remains an active area of research.
Synthesis of Related Branched-Chain Hydroxy Fatty Acid Derivatives
The synthesis of derivatives of this compound, including methoxylated, omega-hydroxylated, and esterified forms, is crucial for identifying natural products and studying their biological roles.
The 2-methoxy derivative of 14-methylpentadecanoic acid has been identified in marine organisms, prompting its total synthesis to confirm its structure.
Hydroxylation at the terminal (omega, ω) methyl group or other in-chain positions of branched-chain fatty acids produces different isomers with distinct properties. Biocatalysis is the primary method for achieving this type of regioselective hydroxylation.
Omega-Hydroxylation : Cytochrome P450 monooxygenases are key enzymes for catalyzing the terminal hydroxylation of fatty acids. researchgate.net Specifically, bacterial enzymes from the CYP153A family have been identified as effective ω-hydroxylases for fatty acids. researchgate.netrsc.org Engineered microbial systems, such as Escherichia coli expressing the AlkBGT hydroxylation system from Pseudomonas putida GPo1, have been developed for the bioconversion of fatty acids into their ω-hydroxy counterparts. frontiersin.orgrice.edunih.gov
In-chain Hydroxylation : Besides the α- and ω-positions, cytochrome P450s can also hydroxylate various other "in-chain" carbons along the fatty acid backbone, although achieving high selectivity for a specific position other than the terminal ones can be challenging. researchgate.netnih.gov
Table 1: Biocatalytic Approaches to Fatty Acid Hydroxylation
| Enzyme Class | Typical Position of Hydroxylation | Stereoselectivity | Key Features & Challenges |
|---|---|---|---|
| Fatty Acid 2-Hydroxylase (FA2H) | α (C-2) | Produces (R)-enantiomers nih.gov | Highly stereospecific; involved in sphingolipid biosynthesis. |
| CYP152 Family Peroxygenases | α (C-2) | Can produce (S)-enantiomers rsc.org | Uses H₂O₂ as an oxidant; risks of enzyme inactivation and over-oxidation. rsc.org |
| CYP153A Family Monooxygenases | ω (Terminal) | Generally not stereoselective (achiral center) | High regioselectivity for the terminal methyl group. researchgate.netrsc.org |
Esterification of the carboxylic acid group is a common and fundamental modification of hydroxy fatty acids, often performed to facilitate analysis (e.g., by gas chromatography) or to synthesize lipid species.
Methyl Ester Synthesis : The methyl ester of 14-methylpentadecanoic acid is a well-characterized derivative. caymanchem.com Standard methods for esterifying fatty acids include reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst like hydrogen chloride or boron trifluoride. Boron trifluoride in methanol (B129727) is a particularly effective reagent for the transesterification of complex lipids to yield fatty acid methyl esters (FAMEs). These methods are directly applicable to this compound to produce its corresponding methyl ester.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 14-Methylpentadecanoic acid |
| 2-Methoxy-14-methylpentadecanoic acid |
| 13-Hydroxy-14-methylhexadecanoic acid |
| Alpha-keto acid |
| Omega-hydroxy fatty acids |
| 14-Methylpentadecanoic acid methyl ester |
| Hydrogen chloride |
| Boron trifluoride |
| Sodium hydride |
| Methyl iodide |
Chemo-Enzymatic Synthesis Methodologies
Chemo-enzymatic strategies offer a powerful approach for the synthesis of complex molecules like this compound, combining the precision of biocatalysts with the versatility of chemical reactions. frontiersin.orgmdpi.com These methods are particularly advantageous for installing specific functional groups, such as the hydroxyl group at the C-2 position and the methyl branch at the C-14 position, with high selectivity, which is often challenging to achieve through purely chemical means. uni-stuttgart.de
Biocatalytic Approaches for Specific Hydroxylation and Branching
The synthesis of this compound leverages biocatalysts for two critical transformations: the introduction of a hydroxyl group at a specific carbon atom and the biosynthesis of the branched fatty acid backbone.
Hydroxylation via Cytochrome P450 Monooxygenases
The regioselective hydroxylation of unactivated C-H bonds in fatty acids is a hallmark capability of cytochrome P450 (CYP) enzymes. researchgate.net These heme-containing proteins can catalyze the insertion of an oxygen atom from molecular oxygen into a C-H bond with remarkable precision. researchgate.net For the synthesis of the target molecule, enzymes capable of α-hydroxylation (at the C-2 position) are of particular interest.
Several families of P450 enzymes have been identified and engineered for fatty acid hydroxylation. For instance, P450s from the CYP152 family, such as P450SPα (CYP152B1) from Sphingomonas paucimobilis and P450BSβ (CYP152A1) from Bacillus subtilis, are known to catalyze the α- and β-hydroxylation of various fatty acids. researchgate.net P450SPα, in particular, demonstrates significant activity for α-hydroxylation on medium to long-chain fatty acids. researchgate.net While direct hydroxylation of 14-methylpentadecanoic acid by these specific enzymes is not extensively documented, their substrate promiscuity suggests potential applicability. Directed evolution and protein engineering techniques can further tailor the enzyme's active site to enhance activity and selectivity for the branched-chain substrate. nih.gov
Research has demonstrated the successful application of various P450 mutants for producing valuable hydroxy fatty acids. nih.govresearchgate.net For example, a wild-type cytochrome P450 from Tepidiphilus thermophilus (CYP116B46) was found to perform highly selective C5 hydroxylation of decanoic acid. researchgate.net Similarly, mutagenesis studies on other P450s have yielded variants with altered regioselectivity, enabling in-chain hydroxylation at various positions from ω-4 to ω-9 on long-chain fatty acids. nih.gov This highlights the potential for creating bespoke biocatalysts for the specific 2-hydroxylation of the 14-methylpentadecanoic acid backbone.
Table 1: Examples of P450-Catalyzed Fatty Acid Hydroxylation
| Enzyme (Variant) | Substrate | Position of Hydroxylation | Selectivity/Yield | Reference |
|---|---|---|---|---|
| P450BM3 Mutant (A74G/L188G) | Ethyl 6-heptenoate | Allylic | 90% alcohol selectivity, 95% ee | nih.gov |
| CYP152B1 (Wildtype) | Myristic acid (C14:0) | α (C-2) | 94% (S) enantiomeric excess | researchgate.net |
| CYP116B46 (Wildtype) | Decanoic acid | δ (C-5) | 99% regioselectivity, >90% ee | researchgate.net |
| P450BSβ (Quadruple Mutant) | Myristic acid | β (C-3) | >99% ee | nih.gov |
Biosynthesis of Branched-Chain Fatty Acid Precursors
The 14-methylpentadecanoic acid backbone is a branched-chain fatty acid (BCFA). In microorganisms, the synthesis of BCFAs is initiated by specific β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) enzymes that utilize branched-chain acyl-CoA primers (e.g., isovaleryl-CoA) instead of the usual acetyl-CoA. nih.govnih.gov The subsequent elongation steps are carried out by the fatty acid synthase (FAS) complex. nih.gov The kinetic properties of the FAS system, particularly the ketoacyl synthase (KS) domain, influence the efficiency of incorporating branched units and the final chain length of the product. nih.gov
Gene Editing and Metabolic Engineering for Enhanced Production
To improve the cellular production of this compound, metabolic engineering and gene editing tools like CRISPR/Cas9 are employed to modify the host organism's genetic makeup. mdpi.com The primary goals are to increase the precursor supply for both the branched-chain backbone and to efficiently channel intermediates through the desired biosynthetic pathway. nih.govresearchgate.net
Enhancing Branched-Chain Fatty Acid Synthesis
A key strategy to boost BCFA production is to engineer the FabH enzyme and the supply of branched-chain acyl-CoA precursors. nih.gov In organisms like Escherichia coli, the native FabH prefers acetyl-CoA, leading to a high proportion of straight-chain fatty acids. nih.gov Replacing the native FabH with a variant that specifically prefers branched-chain acyl-CoAs can significantly redirect the metabolic flux towards BCFA synthesis, increasing titers and purity. nih.gov Further engineering of upstream pathways to control the supply of different branched-chain acyl-CoAs can also tune the composition of the resulting BCFAs. nih.gov
CRISPR/Cas9 for Pathway Optimization
The CRISPR/Cas9 system offers a precise and efficient tool for making targeted genomic modifications. nih.govmdpi.com This technology can be used to knock out competing metabolic pathways that drain precursors or introduce heterologous genes to create novel pathways. For instance, in oleaginous yeasts or bacteria, genes responsible for fatty acid degradation (β-oxidation) can be deleted to prevent the breakdown of the desired product. researchgate.net
In the context of plant-based production systems, CRISPR/Cas9 has been successfully used to modify fatty acid profiles. nih.govfrontiersin.org By targeting key enzymes such as fatty acid desaturase 2 (FAD2) or fatty acid elongase 1 (FAE1), researchers have been able to significantly alter the composition of seed oils, for example, to increase the oleic acid content. nih.govmdpi.commdpi.com A similar approach could be envisioned to enhance the production of the 14-methylpentadecanoic acid precursor by upregulating the expression of BCFA-specific synthases and downregulating enzymes that lead to undesired straight-chain or unsaturated fatty acids.
Table 2: Gene Editing Targets for Modifying Fatty Acid Synthesis
| Gene Target | Organism | Editing Tool | Objective | Outcome | Reference |
|---|---|---|---|---|---|
| fabH | E. coli | Gene Replacement | Increase BCFA production | BCFA titer of 126 mg/L, comprising 52% of total free fatty acids | nih.gov |
| BnFAD2 / BnFAE1 | Brassica napus (Rapeseed) | CRISPR/Cas9 | Increase oleic acid content | Significant increase in oleic acid, decrease in polyunsaturated fatty acids | nih.gov |
| GmFAD2-1A / GmFAD2-1B | Glycine max (Soybean) | CRISPR/Cas9 | Increase oleic acid content | Oleic acid content increased from ~21% to 85% in double mutants | mdpi.com |
By integrating the heterologous expression of a regioselective P450 hydroxylase with a metabolically engineered host strain optimized for BCFA production, a robust microbial platform for the synthesis of this compound can be developed.
Analytical Methodologies for Research Characterization and Quantification
Advanced Chromatographic Techniques
Chromatography is fundamental to the analysis of 2-Hydroxy-14-methylpentadecanoic acid, providing the necessary separation from other lipid species prior to detection and characterization.
Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone technique for fatty acid analysis. researchgate.netresearchgate.net For compounds like this compound, a derivatization process is essential to increase volatility and thermal stability for GC analysis. The standard procedure involves converting the fatty acid into its fatty acid methyl ester (FAME) using reagents like BF₃/methanol (B129727). gcms.cz However, the presence of the hydroxyl group necessitates an additional derivatization step, typically silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), to convert the -OH group into a trimethylsilyl (B98337) (TMS) ether. researchgate.netnih.gov
This dual derivatization yields a 2-(trimethylsilyloxy)-14-methylpentadecanoate methyl ester, which is amenable to GC analysis. The resulting compound can be separated on a suitable capillary column (e.g., a polar SP-2560 or non-polar DB-5ms column) and detected. gcms.cz The GC retention time, when compared to standards, provides initial identification, while the mass spectrometer offers definitive structural information. nih.gov The electron ionization (EI) mass spectrum of the derivatized compound will exhibit a characteristic fragmentation pattern, including a molecular ion peak and specific fragment ions that confirm the positions of the TMS-ether and the terminal iso-branch. cas.cn Quantitative analysis is typically performed using a multiple reaction monitoring (MRM) approach for enhanced sensitivity and selectivity. nih.gov
Table 1: GC-MS Parameters for Derivatized this compound Analysis (Illustrative)
| Parameter | Typical Condition |
|---|---|
| Derivatization | 1) Methylation (e.g., BF₃/Methanol); 2) Silylation (e.g., BSTFA) |
| GC Column | SP-2560 or equivalent polar capillary column |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Scan Mode (for identification), Multiple Reaction Monitoring (MRM) (for quantification) |
Liquid chromatography offers a significant advantage over GC as it often does not require derivatization, allowing for the direct analysis of the free fatty acid. nih.gov This is particularly useful for thermally labile molecules. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, is a powerful tool for lipidomics, including the analysis of hydroxy fatty acids. nih.govresearchgate.netchromatographyonline.com
For this compound, a reversed-phase column (e.g., C18) is typically used for separation. chromatographyonline.com The mobile phase usually consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to promote ionization. unimi.it
The use of HRMS allows for the determination of the compound's elemental composition with high accuracy from its measured mass-to-charge ratio (m/z). nih.gov Electrospray ionization (ESI) in negative mode is highly effective for fatty acids, generating an abundant deprotonated molecular ion [M-H]⁻. nih.govrsc.org Tandem mass spectrometry (MS/MS) experiments can then be performed on this precursor ion to generate fragment ions that provide structural confirmation. researchgate.net The high sensitivity and selectivity of LC-HRMS make it ideal for detecting and quantifying low-abundance fatty acids in complex biological samples. nih.gov
High-Resolution Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of novel or purified compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. aocs.org For this compound, ¹H-NMR and ¹³C-NMR spectra would reveal key structural features. magritek.com
In the ¹H-NMR spectrum, a characteristic signal for the proton on the carbon bearing the hydroxyl group (H-2) would be observed as a multiplet at approximately 3.9-4.1 ppm. aocs.org The presence of the terminal iso-group would be confirmed by a doublet signal for the two methyl groups (C-15 and the methyl branch) around 0.86 ppm and a multiplet for the methine proton (H-14). aocs.org The long methylene (B1212753) chain would appear as a broad signal between 1.2-1.6 ppm.
In the ¹³C-NMR spectrum, the carbon attached to the hydroxyl group (C-2) would have a distinct chemical shift in the range of 70-75 ppm. The carboxyl carbon (C-1) would appear downfield (>175 ppm), while the terminal iso-methyl carbons would resonate at approximately 22-23 ppm. magritek.com Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity between protons and carbons, providing definitive structural proof. researchgate.net
Table 2: Predicted ¹H-NMR Chemical Shifts for this compound (in CDCl₃)
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOH | Variable (broad) | Singlet |
| H-2 (-CH(OH)-) | ~4.0 | Multiplet |
| H-3 (-CH₂-) | ~1.7 | Multiplet |
| -(CH₂)ₙ- | 1.2 - 1.6 | Broad Multiplet |
| H-14 (-CH(CH₃)₂) | ~1.5 | Multiplet |
| -CH(CH₃)₂ | ~0.86 | Doublet |
High-resolution mass spectrometry techniques like ESI-TOF-MS are critical for determining the precise molecular formula. chromatographyonline.com In negative ion mode ESI, this compound (C₁₆H₃₂O₃) would yield a deprotonated molecule [M-H]⁻ with a theoretical m/z of 271.2273. High-resolution analysis can confirm this mass with an accuracy of a few parts per million (ppm).
Biophysical Techniques for Membrane Interaction Studies
As an amphiphilic molecule, this compound is expected to interact with and insert into lipid membranes, potentially altering their biophysical properties. researchgate.net Several techniques can be employed to study these interactions using model membrane systems like liposomes or supported lipid bilayers.
Differential Scanning Calorimetry (DSC): DSC can measure how the fatty acid affects the phase transition temperature (Tm) and enthalpy of a model lipid bilayer. Incorporation of the fatty acid into the membrane can broaden or shift the phase transition, providing insight into its effect on membrane packing and stability.
Fluorescence Spectroscopy: Using fluorescent probes that are sensitive to the membrane environment (e.g., Laurdan, DPH), one can monitor changes in membrane fluidity, polarity, and order upon the addition of the hydroxy fatty acid.
Langmuir Monolayers: This technique involves forming a single layer of lipids at an air-water interface. mdpi.com The insertion of this compound into this monolayer can be measured by changes in the surface pressure-area isotherm, revealing information about its packing and interaction with other lipids.
Solid-State NMR Spectroscopy: ²H (Deuterium) NMR of specifically labeled lipids or the fatty acid itself can provide detailed information on the orientation, dynamics, and ordering effects of the fatty acid within the lipid bilayer. nih.gov
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of model membranes. It can reveal how the incorporation of the hydroxy fatty acid might induce changes in membrane structure, such as the formation of domains or defects.
These biophysical studies are crucial for understanding the potential biological roles of this compound, as many functions of fatty acids are mediated through their effects on the physical properties of cellular membranes. frontiersin.orgehu.es
Differential Scanning Calorimetry (DSC) for Lipid Membrane Perturbation Analysis
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials. In the context of lipid membranes, DSC is a powerful tool for investigating the thermotropic phase behavior of lipid bilayers without the need for external probes. nih.gov It measures the heat flow associated with phase transitions, such as the main gel-to-liquid crystalline phase transition (Tm), providing insights into the stability, fluidity, and organization of the membrane. nih.gov The incorporation of exogenous molecules, such as fatty acids, can perturb the lipid packing, leading to changes in the Tm and the enthalpy (ΔH) of the transition.
The effect of this compound on the physicochemical properties of lipid membranes can be inferred from studies on structurally similar long-chain 2-hydroxy fatty acids and branched-chain fatty acids. shaker.de Research using DSC on dimyristoylphosphatidylcholine (B1235183) (DMPC) model membranes has shown that the position of the hydroxyl group on the fatty acid acyl chain is a critical determinant of its membrane-perturbing effect. shaker.de
Long-chain 2-hydroxy fatty acids, where the hydroxyl group is close to the carboxylic head group, have been shown to stabilize the gel phase of the lipid bilayer. This stabilization is observed as a shift in the main phase transition temperature. The hydroxyl and carboxyl groups can form an intramolecular hydrogen bond, reducing the effective size of the headgroup and allowing for denser packing of the lipid chains. This enhanced packing leads to a more stable, ordered gel phase. In contrast, when the hydroxyl group is located further down the acyl chain, it disrupts the hydrophobic core of the membrane, leading to a destabilization of the gel phase. shaker.de
The methyl branch at the 14-position (an iso-branch) in this compound also influences membrane properties. Branched-chain fatty acids are known to disrupt the ordered packing of phospholipid acyl chains, which typically lowers the phase transition temperature and broadens the transition peak, indicating decreased cooperativity.
Therefore, for this compound, a combined effect is expected. The 2-hydroxy group would contribute to stabilizing the gel phase, while the iso-methyl branch at the terminus of the chain would introduce a packing defect, potentially fluidizing the membrane core. The net effect on the Tm of a model membrane like DMPC would depend on the interplay of these two structural features. Studies on similar molecules, such as (R)-2-hydroxy octadecanoic acid, have demonstrated a stabilizing effect on the gel phase when incorporated into DMPC bilayers. shaker.de
Table 1: Effect of 2-Hydroxyoctadecanoic Acid on the Main Phase Transition of DMPC Membranes as Measured by DSC
| Sample | Main Transition Temp (Tm) (°C) | Transition Width (°C) |
| Pure DMPC | 23.9 | 0.4 |
| DMPC + (R)-2-hydroxyoctadecanoic acid | 24.2 | 0.9 |
This interactive table is based on data from studies on similar long-chain 2-hydroxy fatty acids to illustrate the expected effects.
Enantioselective Analysis of Chiral Hydroxy and Branched Fatty Acids
This compound possesses two chiral centers: one at the C2 position due to the hydroxyl group and another at the C14 position due to the methyl branch. The determination of the absolute stereochemistry and the quantification of each enantiomer are crucial, as different stereoisomers can exhibit distinct biological properties. tandfonline.com Enantioselective analysis typically involves either the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer or the derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. aocs.org
Several chromatographic techniques have been developed for the chiral analysis of hydroxy and branched-chain fatty acids.
High-Performance Liquid Chromatography (HPLC): One effective HPLC-based method involves derivatization with a chiral fluorescent reagent. For instance, anteiso-fatty acids (which, like the target molecule, have a methyl branch near the end of the chain) have been successfully resolved after being labeled with chiral fluorescent conversion reagents like (1R,2R)- and (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol. tandfonline.comnih.gov This pre-column derivatization converts the enantiomers into diastereomeric esters. These diastereomers have different physical properties and can be separated by reversed-phase HPLC on achiral columns (e.g., ODS or C30) and detected with high sensitivity using a fluorescence detector. tandfonline.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique for the enantioselective analysis of hydroxy fatty acids. nih.gov A common strategy involves a two-step derivatization. First, the carboxylic acid is converted to its methyl ester (FAME). Then, the hydroxyl group is derivatized with a chiral reagent, such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's reagent. nih.gov This reaction forms diastereomeric MTPA esters that can be separated on a non-chiral GC column. Detection is often performed using electron capture negative-ion mass spectrometry (ECNI-MS), which provides excellent sensitivity for these electronegative derivatives. nih.gov
Supercritical Fluid Chromatography (SFC): SFC is a modern alternative to LC and GC that uses a supercritical fluid (typically carbon dioxide) as the mobile phase. chromatographyonline.com It offers advantages such as high efficiency and faster analysis times. chromatographyonline.com For chiral separations, SFC is often coupled with mass spectrometry (SFC-MS). The enantiomers of hydroxy fatty acids can be resolved directly on a chiral stationary phase, such as a column based on a tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose. nih.gov This approach avoids the need for derivatization, simplifying sample preparation. The development of ultra-high performance supercritical fluid chromatography (UHPSFC) has further enhanced the robustness, speed, and reliability of this technique for chiral bioanalysis. chromatographyonline.com
Table 2: Comparison of Analytical Methodologies for Enantioselective Analysis
| Technique | Principle of Separation | Derivatization Required? | Detection Method | Key Advantages |
| HPLC | Formation of diastereomers with a chiral fluorescent reagent, separated on an achiral column. tandfonline.com | Yes | Fluorescence | High sensitivity at the fmol level. tandfonline.com |
| GC-MS | Formation of diastereomeric esters (e.g., with Mosher's reagent), separated on an achiral column. nih.gov | Yes | ECNI-MS | High selectivity and sensitivity. nih.gov |
| SFC-MS | Direct separation of enantiomers on a Chiral Stationary Phase (CSP). nih.gov | No | Mass Spectrometry | Fast analysis times, reduced solvent use. chromatographyonline.comnih.gov |
This interactive table summarizes and compares the primary methods used for the enantioselective analysis of chiral hydroxy and branched fatty acids.
Future Research Directions and Applications
Biotechnological Production and Strain Engineering for Specific Isomers
The sustainable and controlled production of 2-Hydroxy-14-methylpentadecanoic acid is a critical prerequisite for its extensive study and application. Biotechnological routes offer a promising alternative to complex chemical syntheses. Future research will likely focus on the heterologous expression of fatty acid α-hydroxylases in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. These microorganisms can be engineered to efficiently convert precursor molecules like 14-methylpentadecanoic acid into the desired 2-hydroxy derivative.
A key area of investigation will be the identification and characterization of novel fatty acid hydroxylases with high specificity and efficiency for branched-chain fatty acids. Myxobacteria, for instance, are known to produce 2-hydroxy fatty acids, and their genetic pathways could be a valuable source of enzymes for strain engineering. nih.gov Furthermore, since the biological activity of 2-hydroxy fatty acids can be stereospecific, research into enzymes that produce specific enantiomers, such as the (R)- or (S)-isomer, will be crucial. nih.gov Engineering microbial strains to produce high titers of a specific isomer of this compound will be a significant goal.
Table 1: Potential Microbial Hosts and Key Enzymes for Biotechnological Production
| Microbial Host | Key Enzyme Class | Potential Advantages |
| Escherichia coli | Fatty Acid α-Hydroxylase | Well-characterized genetics, rapid growth, established fermentation processes. |
| Saccharomyces cerevisiae | Fatty Acid α-Hydroxylase | Generally Recognized as Safe (GRAS) status, robust for industrial fermentation. |
| Myxobacteria (e.g., Myxococcus xanthus) | Endogenous Hydroxylases | Natural producers of 2-hydroxy fatty acids, potential for novel enzyme discovery. nih.gov |
Role in Inter-Species Communication and Ecological Interactions
Hydroxylated long-chain fatty acids are increasingly being recognized as potential signaling molecules in microbial communities. nih.gov Future research is expected to investigate the role of this compound in inter-species communication, particularly in complex microbial ecosystems such as the soil microbiome or the gut microbiota. It is hypothesized that this compound could act as a quorum-sensing molecule, influencing behaviors like biofilm formation, virulence, and antibiotic production in neighboring bacterial populations. nih.gov
Studies will likely involve co-culturing different microbial species in the presence of this compound and observing changes in gene expression and phenotype. Elucidating the specific receptors and signaling pathways that recognize this molecule will be a key objective. Understanding its ecological role could lead to novel strategies for manipulating microbial communities for agricultural or environmental benefit.
Advancements in Lipidomics and Metabolomics Research of Complex Biological Systems
The comprehensive analysis of lipids (lipidomics) and metabolites (metabolomics) in biological systems is a rapidly advancing field. Future research will leverage these technologies to detect and quantify this compound in various biological matrices, from microbial cultures to plant and animal tissues. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) will be pivotal for this purpose. nih.govnih.gov
A significant challenge in the analysis of 2-hydroxy fatty acids is the presence of numerous isomers. nih.gov Therefore, the development of sophisticated chromatographic methods and mass spectrometric fragmentation analysis will be essential to differentiate this compound from other structural isomers. These advancements will enable researchers to accurately map the distribution and abundance of this compound in complex biological systems, providing insights into its metabolic pathways and physiological functions.
Potential in Materials Science and Industrial Applications (excluding human-centric uses)
The bifunctional nature of this compound, possessing both a hydroxyl and a carboxyl group, makes it an attractive building block for novel materials. gerli.com In materials science, future research could explore its use in the synthesis of biodegradable polymers and polyesters. The branched methyl group may impart unique thermal and mechanical properties to these polymers.
Furthermore, hydroxy fatty acids and their derivatives have established applications as surfactants and emulsifiers. google.comsemanticscholar.org The potential of this compound and its esters as bio-based surfactants in industrial formulations, such as lubricants, coatings, and cleaning agents, warrants investigation. gerli.comnih.gov Its branched structure could influence its surface activity and stability, potentially offering advantages over existing straight-chain counterparts.
Table 2: Potential Industrial Applications of this compound
| Application Area | Potential Function | Rationale |
| Polymer Chemistry | Monomer for bioplastics | Bifunctional nature allows for polyester (B1180765) formation; branched chain may enhance properties. gerli.com |
| Surfactants & Emulsifiers | Bio-based surface-active agent | Amphiphilic structure with potential for unique interfacial properties. google.comsemanticscholar.org |
| Lubricants & Coatings | Additive or base fluid component | Hydroxyl group can improve lubricity and film strength. gerli.com |
Elucidation of Novel Biological Activities and Underlying Molecular Mechanisms
While the specific biological activities of this compound are yet to be fully elucidated, research on related branched-chain hydroxy acids suggests several promising avenues for investigation. Studies on compounds like 2-hydroxyisovaleric acid (HIVA) and 2-hydroxyisocaproic acid (HICA) have revealed their ability to modulate the growth of gut bacteria and exhibit antibacterial properties. jmb.or.kr Future research should explore whether this compound possesses similar antimicrobial or probiotic-promoting activities.
Furthermore, other branched fatty acid esters of hydroxy fatty acids (FAHFAs) have been shown to have anti-inflammatory and anti-diabetic effects. nih.gov Investigating the potential of this compound to modulate inflammatory pathways and metabolic processes in various cell types will be a key research direction. Elucidating the molecular targets and signaling pathways through which it exerts its effects will be crucial for understanding its biological significance.
Methodological Improvements in Synthesis and Analytical Characterization
The advancement of research on this compound is intrinsically linked to the development of robust and efficient methods for its synthesis and analysis. While total synthesis of related compounds like 2-methoxy-14-methylpentadecanoic acid has been achieved, future efforts will focus on developing more streamlined and scalable synthetic routes to obtain pure this compound. researchgate.netnih.gov This will be essential for producing the quantities needed for extensive biological and material science studies.
In the realm of analytical characterization, a primary focus will be on improving the separation and identification of its stereoisomers. nih.gov The development of chiral chromatography methods coupled with sensitive detection techniques like tandem mass spectrometry will be critical. acs.org Establishing standardized analytical protocols will ensure the reproducibility and comparability of research findings across different laboratories, thereby accelerating the pace of discovery in this promising field.
Q & A
Q. What are the optimal synthetic routes for 2-Hydroxy-14-methylpentadecanoic acid, and how can purity be validated?
Synthesis typically involves multi-step protocols, such as esterification of hydroxylated precursors followed by catalytic hydrogenation. For example, palladium-catalyzed hydrogenation under controlled pressure (1–3 atm) can reduce unsaturated intermediates. Purification via recrystallization or silica gel chromatography is critical. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) and mass spectrometry (MS) for molecular ion confirmation .
Q. Which analytical techniques are most reliable for characterizing this compound?
Combined chromatographic and spectroscopic methods are recommended:
- HPLC : Use C18 reverse-phase columns with acetonitrile/water gradients (e.g., 60:40 to 95:5) for retention time consistency .
- NMR : H and C NMR in deuterated solvents (e.g., CDCl) to confirm branching and hydroxyl positioning.
- MS : Electrospray ionization (ESI-MS) in negative ion mode to detect [M-H] peaks .
Q. How should this compound be stored to maintain stability?
Store at 2–8°C in amber glass vials under inert gas (e.g., argon) to prevent oxidation. Avoid moisture and incompatible materials like strong acids/bases or oxidizing agents, which may degrade the compound via ester cleavage or hydroxyl group oxidation .
Q. What safety precautions are necessary when handling this compound?
Wear nitrile gloves and eye protection. While acute toxicity data are limited, structural analogs (e.g., pentadecanoic acid derivatives) are classified as skin/eye irritants. Use fume hoods for weighing and dissolution steps. Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting a physician .
Q. How can structural isomers or contaminants be distinguished in samples?
Employ gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation of hydroxyl groups) to enhance volatility. Compare retention indices and fragmentation patterns against authenticated standards. Differential scanning calorimetry (DSC) can also identify polymorphic impurities .
Advanced Research Questions
Q. What computational methods predict the thermodynamic properties of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model enthalpy of formation and phase transitions. Compare results with experimental thermochemical data (e.g., combustion calorimetry) to validate predictions. Software like Gaussian or ORCA is commonly used .
Q. How do data discrepancies arise in quantifying this compound across laboratories?
Variability often stems from:
Q. What enzymatic systems interact with this compound in metabolic studies?
β-oxidation pathways in mitochondria are hypothesized due to its branched alkyl chain. Assay recombinant acyl-CoA synthetases (e.g., ACSL1) to measure activation rates. Monitor metabolites via LC-MS/MS in hepatocyte models .
Q. Can molecular docking predict binding affinities with lipid-binding proteins?
Yes. Use AutoDock Vina to simulate interactions with proteins like serum albumin or fatty acid-binding proteins (FABPs). Parameterize the hydroxyl group’s partial charges using quantum mechanical calculations. Validate with surface plasmon resonance (SPR) binding assays .
Q. What strategies resolve contradictions in reported solubility data?
Re-evaluate solvent polarity and temperature conditions. For example, solubility in ethanol may vary due to trace water content. Use dynamic light scattering (DLS) to detect micelle formation above critical concentrations. Cross-reference with Hansen solubility parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
